3-Chloro-4-fluoronitrobenzene

Catalog No.
S793876
CAS No.
350-30-1
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoronitrobenzene

CAS Number

350-30-1

Product Name

3-Chloro-4-fluoronitrobenzene

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

Synonyms

1-Chloro-2-fluoro-5-nitrobenzene; 1-Fluoro-2-chloro-4-nitrobenzene; 2-Chloro-1-fluoro-4-nitrobenzene; 2-Chloro-4-nitrofluorobenzene; 3-Chloro-4-fluoro-1-nitrobenzene; 4-Fluoro-3-chloronitrobenzene; NSC 163894

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

The exact mass of the compound 3-Chloro-4-fluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163894. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) is a highly versatile dihalogenated nitroaromatic compound characterized by a melting point of 41–45 °C and a boiling point of 227–232 °C . Its procurement value is primarily driven by its dual reactivity profile: the strongly electron-withdrawing nitro group activates the para-fluorine for rapid, regioselective nucleophilic aromatic substitution (SNAr), while the meta-chlorine remains intact for downstream functionalization . Industrially, it is the definitive precursor for 3-chloro-4-fluoroaniline, a non-negotiable building block for blockbuster kinase inhibitors and fluoroquinolone antibiotics .

Substituting 3-chloro-4-fluoronitrobenzene with closely related analogs fundamentally disrupts synthetic pathways and API design. Using 3,4-dichloronitrobenzene as a direct substitute in SNAr reactions drastically reduces reaction rates and compromises regioselectivity, as chlorine is a significantly poorer leaving group than fluorine in Meisenheimer complex intermediates . Conversely, employing 3,4-difluoronitrobenzene leads to competing substitutions at both halogenated positions and fails to provide the essential meta-chlorine structural handle required for the precise pharmacophores of downstream drugs like gefitinib [1].

Regioselective Superiority in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions driven by the para-nitro group, the fluorine atom in 3-chloro-4-fluoronitrobenzene acts as a vastly superior leaving group compared to chlorine. When compared to the baseline 3,4-dichloronitrobenzene, 3-chloro-4-fluoronitrobenzene allows nucleophiles (such as amines or alkoxides) to selectively displace the fluorine under mild conditions, leaving the 3-chloro position strictly intact. This regiocontrol prevents the formation of over-substituted or isomeric byproducts that plague the dichlorinated analog.

Evidence DimensionLeaving group lability in SNAr
Target Compound DataHighly regioselective F-displacement at mild temperatures
Comparator Or Baseline3,4-Dichloronitrobenzene (sluggish, poorly selective Cl-displacement)
Quantified DifferenceFluorine is displaced orders of magnitude faster than chlorine in para-nitro systems
ConditionsAmine nucleophiles, mild heating (RT to 60 °C)

Ensures high-yield, predictable functionalization without the need for complex downstream isomer separation.

High-Yield Precursor Efficiency for 3-Chloro-4-fluoroaniline

The commercial viability of 3-chloro-4-fluoronitrobenzene is heavily tied to its clean reduction profile. Under catalytic hydrogenation using 1% Pt/C at 50–100 °C and 0.1–5 MPa hydrogen pressure, it converts to 3-chloro-4-fluoroaniline with a yield exceeding 94% and a purity of >99.5% [1]. This modern catalytic route vastly outperforms traditional iron/acid reduction baselines, which generate massive volumes of iron sludge and lower isolated yields.

Evidence DimensionReduction yield and purity
Target Compound Data>94% yield, >99.5% purity via Pt/C hydrogenation
Comparator Or BaselineTraditional Iron/HCl reduction (lower yield, high heavy-metal waste)
Quantified Difference>94% isolated yield with zero iron-sludge generation
Conditions1% Pt/C catalyst, 0.1-5 MPa H2, 50-100 °C

Direct catalytic reduction to high-purity aniline is critical for the cost-effective scaling of pharmaceutical intermediates.

Scalable Manufacturability via Halogen Exchange (Halex)

Procurement stability for 3-chloro-4-fluoronitrobenzene is guaranteed by its highly efficient synthesis from cheaper chlorinated precursors. The Halex reaction of 3,4-dichloronitrobenzene with potassium fluoride (KF) in DMSO or tetramethylenesulfone at 140–180 °C achieves an 82% to 87.8% yield of 3-chloro-4-fluoronitrobenzene [1]. This efficient mono-fluorination demonstrates robust industrial manufacturability, ensuring that bulk procurement remains economically viable compared to synthesizing complex fluorinated aromatics from scratch.

Evidence DimensionIndustrial synthesis yield
Target Compound Data82–87.8% yield via Halex
Comparator Or BaselineDe novo synthesis of fluorinated aromatics (multi-step, low overall yield)
Quantified DifferenceUp to 87.8% single-step conversion from 3,4-dichloronitrobenzene
ConditionsKF, phase transfer catalyst or polar aprotic solvent (DMSO/Sulfolane), 140–180 °C

High-yielding industrial synthesis routes guarantee stable pricing and reliable bulk availability for procurement teams.

Synthesis of EGFR Kinase Inhibitors (e.g., Gefitinib)

3-Chloro-4-fluoronitrobenzene is the mandatory starting material for producing 3-chloro-4-fluoroaniline, which is directly incorporated into the quinazoline core of gefitinib and related anti-cancer APIs. The specific 3-chloro-4-fluoro substitution pattern is strictly required for target binding affinity [1].

Manufacturing of Third-Generation Fluoroquinolones

The compound serves as a critical upstream intermediate for antibacterial drugs such as norfloxacin and ciprofloxacin. Its precise halogenation pattern is preserved through reduction and subsequent coupling steps to form the active pharmacophore[2].

Regioselective Building Block in Agrochemical R&D

In the development of advanced herbicides and fungicides, the compound is utilized for its highly predictable SNAr reactivity. Researchers can selectively substitute the para-fluorine with various nucleophiles while retaining the meta-chlorine for subsequent cross-coupling or as a lipophilic structural element.

XLogP3

2.6

UNII

8H6U84X075

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

350-30-1

Wikipedia

2-chloro-1-fluoro-4-nitrobenzene

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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